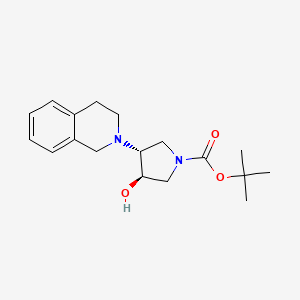
Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate
- Methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride
Uniqueness
Methyl 3-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoate is unique due to its specific ester functional group and the presence of both amino and methylsulfanyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H18N2O3S |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
methyl 3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H18N2O3S/c1-14-8(12)3-5-11-9(13)7(10)4-6-15-2/h7H,3-6,10H2,1-2H3,(H,11,13)/t7-/m0/s1 |
Clave InChI |
VYBSLQPUURJLCQ-ZETCQYMHSA-N |
SMILES isomérico |
COC(=O)CCNC(=O)[C@H](CCSC)N |
SMILES canónico |
COC(=O)CCNC(=O)C(CCSC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)




amino}acetic acid](/img/structure/B13511655.png)



![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)


![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
